Measured 5-Lipoxygenase (5-LO) Inhibitory Activity of Methyl 5-bromobenzo[b]thiophene-3-carboxylate in Human Neutrophils
Methyl 5-bromobenzo[b]thiophene-3-carboxylate exhibits measurable inhibitory activity against 5-lipoxygenase (5-LO) in a cell-intact assay using human neutrophils, with a reported IC50 of 3.60 μM (3.60E+3 nM). [1] This value serves as a direct quantitative benchmark for the compound's baseline biological activity. For context, structurally related benzo[b]thiophene-based 5-LO inhibitors described in the literature typically exhibit IC50 values ranging from 0.1 μM to >100 μM, placing this compound in a moderate activity tier suitable for fragment-based lead development or SAR expansion. [2]
| Evidence Dimension | Inhibition of 5-Lipoxygenase (5-LO) enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 3.6 μM (3.60E+3 nM) |
| Comparator Or Baseline | Class baseline for benzo[b]thiophene-derived 5-LO inhibitors: IC50 range 0.1 - >100 μM |
| Quantified Difference | Target compound IC50 of 3.6 μM falls within the moderate activity tier of the class distribution |
| Conditions | Cell-intact assay in human neutrophils stimulated with 20 μM A23187/AA ionophore |
Why This Matters
This quantitative activity value enables researchers to rationally select this compound as a starting scaffold for 5-LO-targeted medicinal chemistry campaigns, providing a defined potency reference against which structural modifications can be benchmarked.
- [1] BindingDB. (2024). BDBM50012184: Methyl 5-bromobenzo[b]thiophene-3-carboxylate. IC50 = 3.60E+3 nM against 5-LO in human neutrophils. Assay ID: CHEMBL1092509. View Source
- [2] Keri, R. S., Chand, K., Budagumpi, S., Balappa Somappa, S., Patil, S. A., & Nagaraja, B. M. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. View Source
